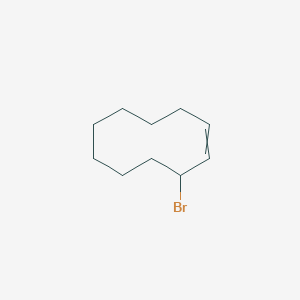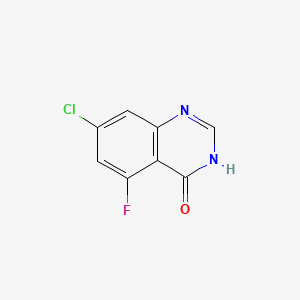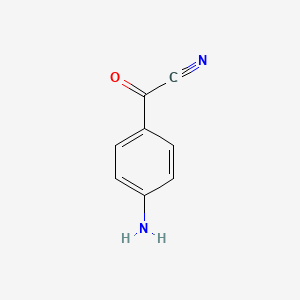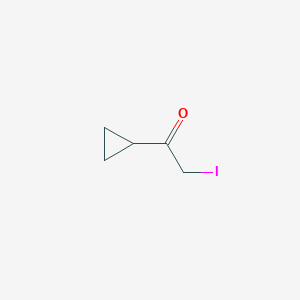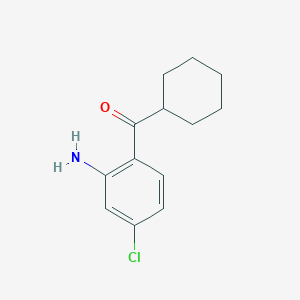
(2-Amino-4-chlorophenyl)(cyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-chlorophenyl)(cyclohexyl)methanone is an organic compound with the molecular formula C13H16ClNO It is a derivative of methanone, featuring an amino group and a chlorine atom on the phenyl ring, along with a cyclohexyl group attached to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-chlorophenyl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-4-chlorophenyl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of amino and chloro substituents on biological activity. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclohexyl group can enhance hydrophobic interactions. The chlorine atom may participate in halogen bonding or influence the compound’s electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-4-chlorophenyl)(phenyl)methanone
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
- (2-Amino-2′-chloro-5-nitrobenzophenone
Uniqueness
(2-Amino-4-chlorophenyl)(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds
Propiedades
Fórmula molecular |
C13H16ClNO |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
(2-amino-4-chlorophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H16ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2 |
Clave InChI |
HLQBHZZSCWYAMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


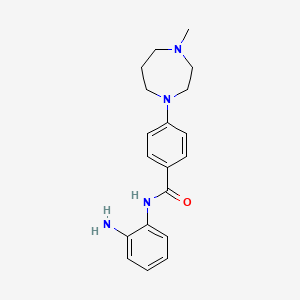
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
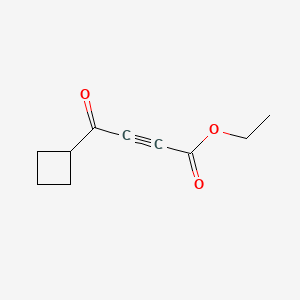
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
